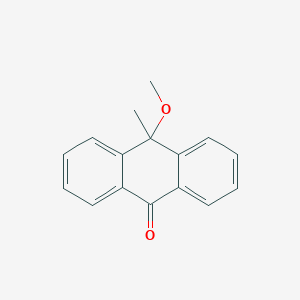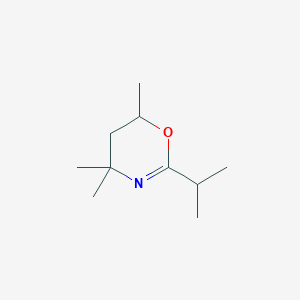
(3S,4S)-3,4-Dimethyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3,4-Dimethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms and two carbon atoms, each of which is substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids such as peroxyacetic acid. The reaction is stereospecific and proceeds via a concerted mechanism, ensuring the retention of stereochemistry in the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3,4-Dimethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism by which (3S,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with molecular targets, leading to various biochemical and chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-3,4-Dimethyl-1,2-dioxetane: The enantiomer of (3S,4S)-3,4-Dimethyl-1,2-dioxetane, differing only in the spatial arrangement of the methyl groups.
1,2-Dioxetane: A simpler analog without the methyl substitutions.
3,4-Dimethyl-1,2-dioxane: A six-membered ring analog with similar substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying stereospecific reactions and for applications requiring precise control over molecular structure.
Eigenschaften
CAS-Nummer |
50663-61-1 |
|---|---|
Molekularformel |
C4H8O2 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
(3S,4S)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
KHNQVTBXUYKGDF-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OO1)C |
Kanonische SMILES |
CC1C(OO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


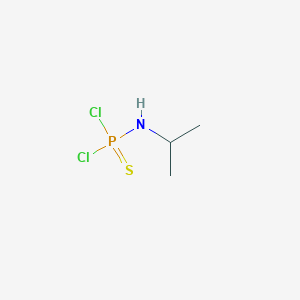
-](/img/structure/B14657079.png)
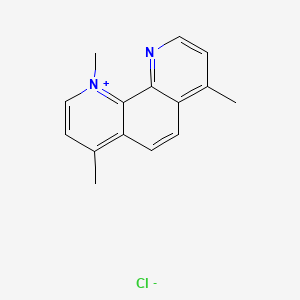
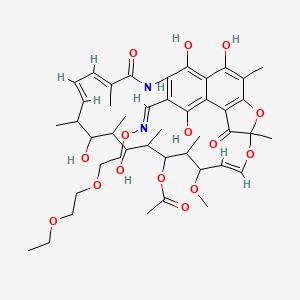
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
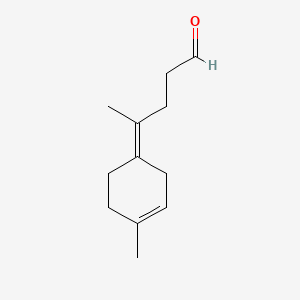
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


